Cas no 27159-30-4 ((S)-(+)-2-Benzylamino-1-phenylethanol)
27159-30-4 structure
Product Name:(S)-(+)-2-Benzylamino-1-phenylethanol
CAS-nummer:27159-30-4
MF:C15H17NO
MW:227.301584005356
MDL:MFCD00983560
CID:287543
PubChem ID:229746
Update Time:2025-06-08
(S)-(+)-2-Benzylamino-1-phenylethanol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-[[(phenylmethyl)amino]methyl]-
- 2-(benzylamino)-1-phenylethanol
- (+/-)-1-phenyl-2-(benzylamino)ethanol
- (+/-)-2-Benzylamino-1-phenylethanol
- (+/-)-N-benzyl-2-hydroxy-2-phenylethylamine
- 2-(benzylamino)-1-phenylethan-1-ol
- 2-(benzylamino)-1-phenyl-ethanol
- 2-(N-benzyl)amino-1-phenyl-1-ethanol
- 2-benzylamino-1-phenylethanol
- 2-N-benzylamino-1-phenyl-ethanol
- AC1L5HZM
- ACMC-20aph0
- ACMC-20dplw
- Maybridge1_000417
- NSC23646
- SureCN1849603
- alpha-(Benzylaminomethyl)benzyl alcohol
- SB45458
- HMS542K21
- MFCD03427123
- CHEMBL1597861
- HMS2797G20
- NSC-23646
- XAOCLQUZOIZSHV-UHFFFAOYSA-N
- (R)-2-(Benzylamino)-1-phenylethanol
- EN300-202251
- BRD-A64825374-001-07-3
- AKOS002615770
- MLS000833584
- SY033748
- FT-0687275
- AK-823/04432047
- Oprea1_735277
- (S)-2-(Benzylamino)-1-phenylethanol
- MFCD03427122
- CCG-234693
- LS-14396
- DTXSID90281967
- AKOS017262079
- SMR000457105
- FT-0655577
- SY066897
- SCHEMBL1849603
- SB45231
- N-benzyl-N-(2-hydroxy-2-phenylethyl)amine
- CS-0238922
- 27159-30-4
- (S)-(+)-2-Benzylamino-1-phenylethanol
-
- MDL: MFCD00983560
- Inchi: 1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
- InChI-sleutel: XAOCLQUZOIZSHV-UHFFFAOYSA-N
- LACHT: OC(C1C=CC=CC=1)CNCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 227.13111
- Monoisotopische massa: 227.131014166g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 5
- Complexiteit: 195
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 32.3Ų
Experimentele eigenschappen
- PSA: 32.26
(S)-(+)-2-Benzylamino-1-phenylethanol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B412240-100mg |
(S)-(+)-2-Benzylamino-1-phenylethanol |
27159-30-4 | 100mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B412240-500mg |
(S)-(+)-2-Benzylamino-1-phenylethanol |
27159-30-4 | 500mg |
$ 210.00 | 2022-06-01 | ||
| TRC | B412240-1g |
(S)-(+)-2-Benzylamino-1-phenylethanol |
27159-30-4 | 1g |
$ 320.00 | 2022-06-01 | ||
| Enamine | EN300-202251-0.05g |
2-(benzylamino)-1-phenylethan-1-ol |
27159-30-4 | 95% | 0.05g |
$109.0 | 2023-09-16 | |
| Enamine | EN300-202251-0.1g |
2-(benzylamino)-1-phenylethan-1-ol |
27159-30-4 | 95% | 0.1g |
$163.0 | 2023-09-16 | |
| Enamine | EN300-202251-0.25g |
2-(benzylamino)-1-phenylethan-1-ol |
27159-30-4 | 95% | 0.25g |
$233.0 | 2023-09-16 | |
| Enamine | EN300-202251-0.5g |
2-(benzylamino)-1-phenylethan-1-ol |
27159-30-4 | 95% | 0.5g |
$366.0 | 2023-09-16 | |
| Enamine | EN300-202251-1.0g |
2-(benzylamino)-1-phenylethan-1-ol |
27159-30-4 | 95% | 1g |
$0.0 | 2023-05-26 | |
| Enamine | EN300-202251-2.5g |
2-(benzylamino)-1-phenylethan-1-ol |
27159-30-4 | 95% | 2.5g |
$712.0 | 2023-09-16 | |
| Enamine | EN300-202251-5.0g |
2-(benzylamino)-1-phenylethan-1-ol |
27159-30-4 | 95% | 5.0g |
$1111.0 | 2023-03-01 |
(S)-(+)-2-Benzylamino-1-phenylethanol Gerelateerde literatuur
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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